molecular formula C10H9BrO2S2 B1416444 Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate CAS No. 1118786-99-4

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B1416444
CAS No.: 1118786-99-4
M. Wt: 305.2 g/mol
InChI Key: HIGDLGTWFIZCDA-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2 and a molecular weight of 305.21 g/mol . It is a derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms. This compound is primarily used in research and development within the fields of organic chemistry and materials science.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function . These threshold effects highlight the importance of carefully controlling the dosage when using this compound in animal studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites that can further interact with other biomolecules . The metabolic pathways of this compound can influence metabolic flux and the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceutical compounds.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate can be compared with other bromomethyl derivatives of thiophene and thieno[3,2-b]thiophene:

The uniqueness of this compound lies in its combination of a bromomethyl group and an ester functional group, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 6-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGDLGTWFIZCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate
Reactant of Route 2
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate

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